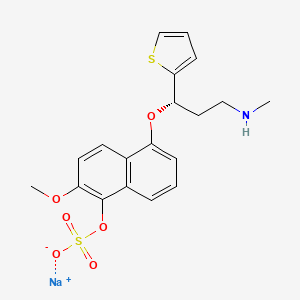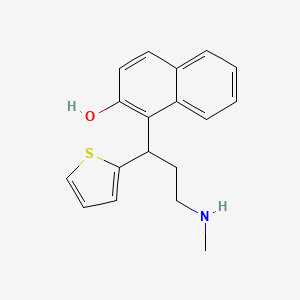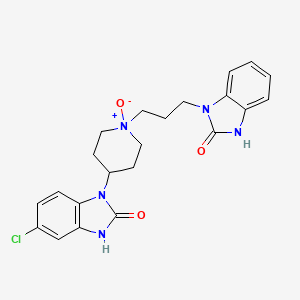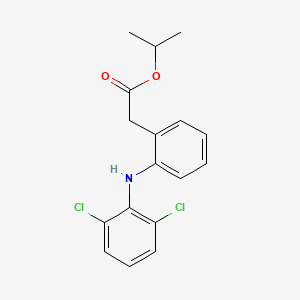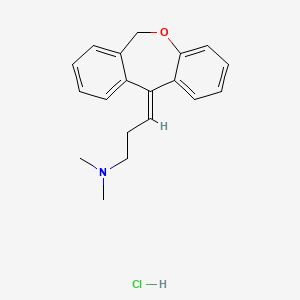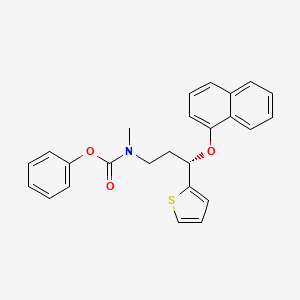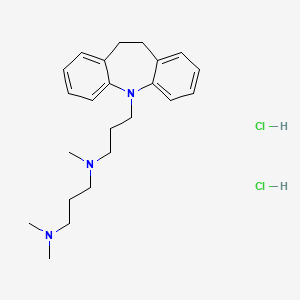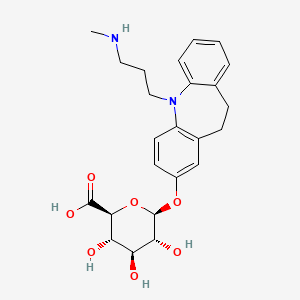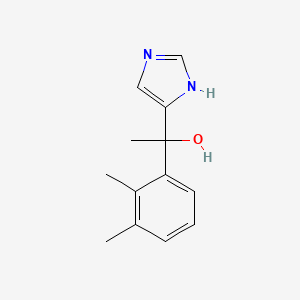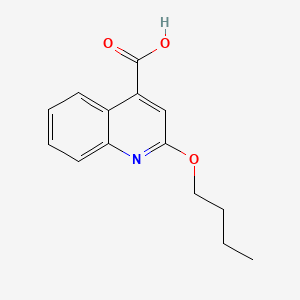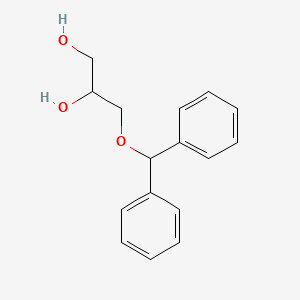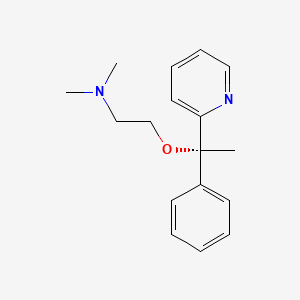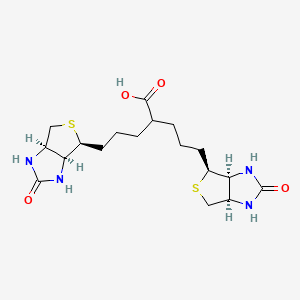
生物素杂质 A
描述
D-Biotin Dimer Acid is a byproduct or degradation product associated with biotin, also known as vitamin B7 or vitamin H. Biotin is a water-soluble B-complex vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. D-Biotin Dimer Acid is typically monitored in pharmaceutical formulations to ensure the purity and efficacy of biotin-containing products .
科学研究应用
D-Biotin Dimer Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of biotin formulations.
Biology: Studied for its role in biotin metabolism and its impact on cellular processes.
Medicine: Monitored in pharmaceutical products to ensure safety and efficacy.
Industry: Used in quality control processes during the manufacturing of biotin-containing products
作用机制
Target of Action
Biotin Impurity A, also known as D-Biotin Dimer Acid , is a derivative of biotin, a water-soluble B vitamin . Biotin is an essential cofactor for biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therefore, the primary targets of Biotin Impurity A are likely these biotin-dependent enzymes.
Mode of Action
Biotin must be covalently attached to its cognate enzyme proteins for function, and this attachment is mediated by the formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes . This reaction is catalyzed by an enzyme called biotin protein ligase .
Biochemical Pathways
Biotin participates in several critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a coenzyme in these processes, biotin facilitates the transfer of carbon dioxide in carboxylation reactions . Given its structural similarity to biotin, Biotin Impurity A may potentially influence these same biochemical pathways.
Pharmacokinetics
Biotin is known to be water-soluble , suggesting that Biotin Impurity A may also be water-soluble due to its structural similarity. Water-soluble compounds generally have good bioavailability as they can be easily absorbed and distributed in the body.
Result of Action
Biotin is known to play a crucial role in various metabolic processes, including the metabolism of carbohydrates, fats, and proteins . Therefore, Biotin Impurity A may potentially influence these metabolic processes.
生化分析
Biochemical Properties
Biotin Impurity A plays a significant role in biochemical reactions, particularly those involving carboxylation. It interacts with enzymes such as acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase. These enzymes are crucial for fatty acid synthesis, gluconeogenesis, and the catabolism of certain amino acids. The interaction between Biotin Impurity A and these enzymes typically involves the formation of a biotin-enzyme complex, which facilitates the transfer of carbon dioxide in carboxylation reactions .
Cellular Effects
Biotin Impurity A influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in fatty acid metabolism and gluconeogenesis. Additionally, Biotin Impurity A can modulate cell signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. These effects highlight the importance of Biotin Impurity A in maintaining cellular function and metabolic balance .
Molecular Mechanism
The molecular mechanism of Biotin Impurity A involves its binding interactions with specific enzymes and proteins. Biotin Impurity A forms a covalent bond with the active site of carboxylase enzymes, leading to the activation or inhibition of these enzymes. This binding interaction is crucial for the carboxylation reactions that Biotin Impurity A facilitates. Additionally, Biotin Impurity A can influence gene expression by acting as a cofactor for transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotin Impurity A can change over time. The stability and degradation of Biotin Impurity A are important factors that influence its long-term effects on cellular function. Studies have shown that Biotin Impurity A is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to Biotin Impurity A in in vitro and in vivo studies has demonstrated its potential to modulate cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Biotin Impurity A vary with different dosages in animal models. At low doses, Biotin Impurity A has been shown to enhance metabolic processes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and mitochondrial dysfunction. These threshold effects highlight the importance of determining the optimal dosage of Biotin Impurity A for therapeutic applications .
Metabolic Pathways
Biotin Impurity A is involved in several metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. It interacts with enzymes such as acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase, which are essential for these metabolic processes. The presence of Biotin Impurity A can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, Biotin Impurity A is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of Biotin Impurity A in various cellular compartments. The distribution of Biotin Impurity A can affect its biochemical activity and influence its interactions with enzymes and proteins .
Subcellular Localization
Biotin Impurity A is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is directed by targeting signals and post-translational modifications that guide its transport to these compartments. The activity and function of Biotin Impurity A are influenced by its localization, as it interacts with enzymes and proteins within these specific cellular environments .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of D-Biotin Dimer Acid can involve several synthetic routes. One common method is through the degradation of biotin under specific conditions. For instance, biotin can undergo hydrolysis or oxidation to form D-Biotin Dimer Acid. The reaction conditions often include the use of acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the degradation process .
Industrial Production Methods
In industrial settings, the production of D-Biotin Dimer Acid is typically controlled to minimize its presence in the final biotin product. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify D-Biotin Dimer Acid during the manufacturing process. This ensures that the levels of impurities are within acceptable limits as defined by regulatory standards .
化学反应分析
Types of Reactions
D-Biotin Dimer Acid can undergo various chemical reactions, including:
Oxidation: D-Biotin Dimer Acid can be further oxidized to form other degradation products.
Reduction: Under certain conditions, D-Biotin Dimer Acid can be reduced back to biotin or other related compounds.
Substitution: D-Biotin Dimer Acid can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate hydrolysis. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of D-Biotin Dimer Acid depend on the specific reaction conditions. For example, oxidation can lead to the formation of more oxidized biotin derivatives, while reduction can yield biotin or its analogs .
相似化合物的比较
Similar Compounds
Biotin Impurity B: Another degradation product of biotin with similar properties.
Biotin Impurity C: A metabolite found in biotin-containing drugs, used as an analytical standard
Uniqueness
D-Biotin Dimer Acid is unique in its specific degradation pathway and its impact on biotin-dependent metabolic processes. Unlike other impurities, D-Biotin Dimer Acid has distinct chemical properties that make it a critical marker for the quality control of biotin formulations .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCAVQWGAJQDNB-LZXPERKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCC(CCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747149 | |
| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163708-46-0 | |
| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid?
A1: The research abstract provides the chemical name of the compound: (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid. While the abstract doesn't explicitly state the molecular formula and weight, it mentions that the structure was confirmed by NMR []. This suggests that the researchers possess the spectroscopic data, which can be used to deduce the molecular formula and calculate the molecular weight.
Q2: What analytical methods were employed to characterize the synthesized d-Biotin impurity?
A2: The research abstract explicitly mentions the use of NMR spectroscopy to confirm the structure of the synthesized d-Biotin impurities, including (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid []. While not specified, other analytical techniques like mass spectrometry and elemental analysis might have been employed to further characterize the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


